molecular formula C19H27NO6 B1609364 Crotaverrine CAS No. 60827-69-2

Crotaverrine

Cat. No. B1609364
CAS RN: 60827-69-2
M. Wt: 365.4 g/mol
InChI Key: HPDHKHMHQGCNPE-AGYIUGPWSA-N
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Description

Physical And Chemical Properties Analysis

Crotaverrine is a powder in physical form . Its molecular weight is 365.4 g/mol . The exact mass and monoisotopic mass are 365.18383758 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 .

Scientific Research Applications

Novel Secopyrrolizidine Alkaloids

Crotaverrine, a compound isolated from the seeds of C. verrucosa, is identified as a macrocyclic diester of otonecine and diastereoisomeric integerrinecic acid. This discovery expanded the understanding of naturally occurring integerrinecic acid esters (Suri, Sawhney, Bhatia, & Atal, 1976).

Crotamine Pharmacology

Crotamine, a 5-kDa peptide, has been shown to possess multiple biological properties, including cell-penetrating activity and selective antitumor activity. It inhibits voltage-gated potassium (KV) channels, which helps to explain its in vivo effects, revealing its multifunctionality as a cell-penetrating and antitumoral agent with KV channel-inhibiting properties (Peigneur et al., 2012).

Antifungal Activity

Crotamine has been found to exhibit antifungal activity, especially against Candida spp., Trichosporon spp., and Cryptococcus neoformans. This property, combined with its low cytotoxic effect on normal mammal cells, highlights its potential as a candicidal agent for medical and industrial applications (Yamane et al., 2013).

Browning of Adipose Tissue

Crotamine has been observed to induce browning of adipose tissue and increase energy expenditure in mice, which can lead to reduced body weight gain and improved glucose tolerance. This suggests potential applications in addressing obesity and diabetes-related issues (Marinovic et al., 2018).

Cell-Penetrating Properties

Crotamine is a natural cell-penetrating peptide with potential applications in labeling highly replicating cells and as a chemotherapeutic adjuvant. Its structure and properties make it a candidate for facilitating the intracellular delivery of therapeutic proteins (Rádis-Baptista & Kerkis, 2011).

Memory Enhancement

Crotamine's effects on neurotransmitters, particularly acetylcholine and dopamine, have been linked to the enhancement of memory persistence in animal models. This suggests its potential use in treating memory impairment disorders (Vargas et al., 2014).

Biophysical and Pharmacological Characterization

A study on a full-length synthetic analog of crotamine revealed its similarities with the native peptide in structure and pharmacological properties. This synthetic version also demonstrated the ability to inhibit tumor growth in vivo and facilitate the intracellular delivery of DNA in eukaryotic cells, indicating its potential in cancer therapy applications (Porta et al., 2020).

properties

IUPAC Name

(1R,4E,6R,7S,11Z)-4-ethylidene-7-hydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO6/c1-5-13-10-12(2)19(3,24)18(23)25-11-14-6-8-20(4)9-7-15(16(14)21)26-17(13)22/h5-6,12,15,24H,7-11H2,1-4H3/b13-5+,14-6-/t12-,15-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDHKHMHQGCNPE-AGYIUGPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CC(C(C(=O)OCC2=CCN(CCC(C2=O)OC1=O)C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\C[C@H]([C@](C(=O)OC/C/2=C/CN(CC[C@H](C2=O)OC1=O)C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,4E,6R,7S,11Z)-4-ethylidene-7-hydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione

CAS RN

60827-69-2
Record name Crotaverrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060827692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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